(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyrazole Moiety: This step often involves the reaction of the pyrrolidine intermediate with a pyrazole derivative under specific conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidation can lead to the formation of hydroxylated derivatives.
Reduction: Reduction typically yields the corresponding alcohol or amine.
Substitution: Substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety is often crucial for binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-1-methyl-2-(1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide: Lacks the additional methyl group on the pyrazole ring.
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
Uniqueness
- The presence of both the pyrazole and pyrrolidine rings in the same molecule provides unique binding properties.
- The specific stereochemistry (2R,3R) contributes to its distinct biological activity.
Biological Activity
(2R,3R)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide, a compound with a molecular formula of C10H14N4O2 and a molecular weight of 222.25 g/mol, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings on the biological activities of this compound, providing a comprehensive overview.
Property | Value |
---|---|
Molecular Formula | C10H14N4O2 |
Molecular Weight | 222.25 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Antimicrobial Activity
Recent studies have indicated that derivatives of oxopyrrolidine compounds exhibit significant antimicrobial properties against a range of pathogens, including multidrug-resistant strains. For instance, compounds structurally related to this compound have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Against Pathogens
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Significant inhibition |
Klebsiella pneumoniae | Moderate inhibition |
Candida auris | Notable antifungal activity |
Acinetobacter baumannii | Resistance observed |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, derivatives have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro studies have shown that certain modifications to the compound can enhance its anticancer efficacy .
Table 2: Anticancer Activity in Cell Lines
Cell Line | Compound Concentration (µM) | Viability Post-Treatment (%) |
---|---|---|
A549 (Lung Cancer) | 100 | 66 |
HSAEC1-KT (Non-cancerous) | 100 | 78 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial resistance mechanisms.
Case Studies
A notable case study involved the synthesis and evaluation of various oxopyrrolidine derivatives for their antimicrobial properties. The study found that specific substitutions on the pyrrolidine ring significantly enhanced the compounds' ability to inhibit bacterial growth .
In another study focusing on anticancer activity, researchers tested several derivatives against A549 cells and found that the presence of certain functional groups was crucial for enhancing cytotoxicity while minimizing effects on healthy cells .
Properties
IUPAC Name |
(2R,3R)-1-methyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-13-5-6(4-12-13)9-7(10(11)16)3-8(15)14(9)2/h4-5,7,9H,3H2,1-2H3,(H2,11,16)/t7-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYHLAHFIEVAT-APPZFPTMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@H]2[C@@H](CC(=O)N2C)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.